

Pimasertib objective response rate ORR clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pimasertib

CAS No.: 1204531-26-9

Cat. No.: S519458

[Get Quote](#)

Clinical Trial Data for Pimasertib

The table below summarizes the Objective Response Rate (ORR) and key trial details for **pimasertib** in various clinical studies:

Trial Phase / Type	Cancer Type	Treatment Regimen	ORR (Primary Outcome)	Other Efficacy Outcomes
Phase I (NCT01985191) [1]	Advanced solid tumours (wild-type <i>TP53</i> , <i>RAS/RAF</i> mut)	Pimasertib + SAR405838 (HDM2 antagonist)	4.2% (1 of 24 evaluable pts achieved PR) [1]	Disease Control Rate (DCR): 67% (1 PR + 15 SD) [1]
Phase I/II (NCT01390818) [2]	Advanced solid tumours	Pimasertib + Voxtalisib (PI3K/mTOR inhibitor)	5.4% (5 of 93 evaluable pts achieved PR; 1 pt had CR) [2]	DCR: Not explicitly stated; 51 pts had SD [2]
Phase I/II (NCT01438554) [3]	Metastatic pancreatic cancer (first-line)	Pimasertib + Gemcitabine	No significant clinical benefit vs. gemcitabine alone [3]	Trial did not meet primary efficacy endpoint [3]

Trial Phase / Type	Cancer Type	Treatment Regimen	ORR (Primary Outcome)	Other Efficacy Outcomes
Phase I (NCT01378377) [4]	Refractory advanced solid tumours	Pimasertib + Temsirolimus (mTOR inhibitor)	Best response: Stable Disease (SD) [4]	17 of 26 evaluable pts had SD; 5 had SD >12 weeks [4]

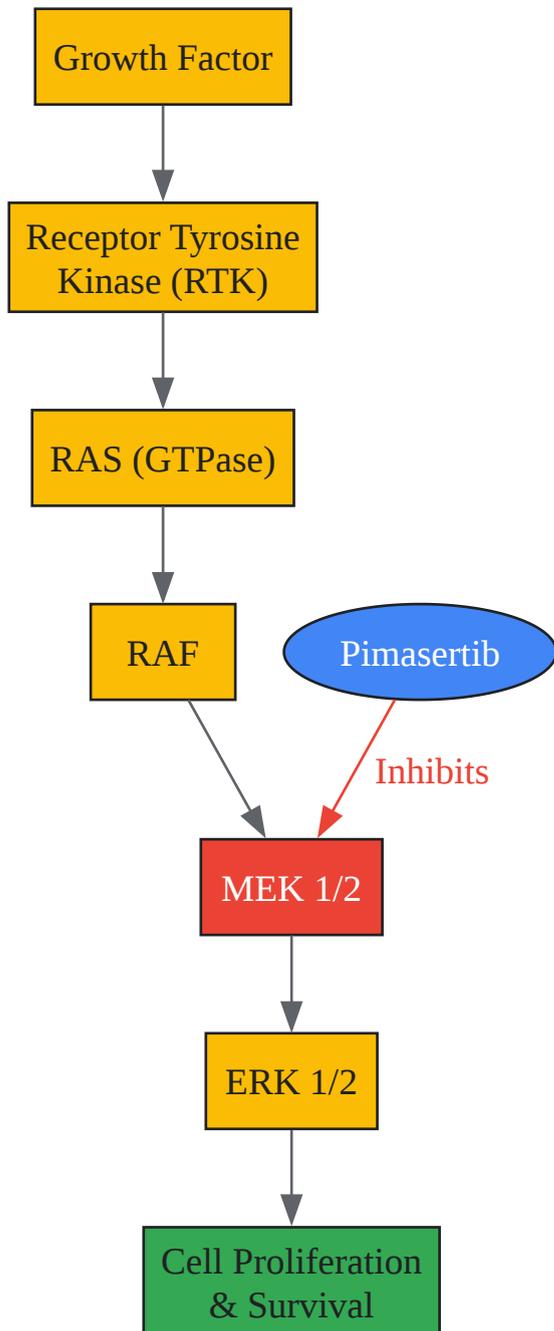
Experimental Protocol Details

To ensure the data's reliability and context, here is a summary of the key methodologies used in the cited trials:

- **Study Design:** The trials for combination therapies (e.g., with SAR405838 [1], voxtalisib [2], and temsirolimus [4]) were **Phase I, open-label, dose-escalation studies** primarily designed to determine the safety profile, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D). A modified "3 + 3" design was commonly used for dose escalation [2] [4].
- **Patient Population:** Patients enrolled had **locally advanced or metastatic solid tumours** that were refractory to standard therapy. Specific trials required documented genetic alterations, such as wild-type *TP53* with *RAS* or *RAF* mutations for the SAR405838 combination [1], or alterations in the MAPK or PI3K pathways for the voxtalisib combination [2].
- **Treatment Schedule:** **Pimasertib** was administered **orally**, typically once or twice daily in 21-day cycles. Combination partners were given according to their own established schedules (e.g., SAR405838 and voxtalisib orally [1] [2]; temsirolimus intravenously once weekly [4]).
- **Response Assessment:** Tumour response was primarily evaluated according to **RECIST (Response Evaluation Criteria in Solid Tumours) version 1.1** [1] [2]. Objective Response Rate (ORR) is defined as the proportion of patients with a best overall response of either a Complete Response (CR) or Partial Response (PR).

Pimasertib's Mechanism of Action

Pimasertib is a selective, ATP-noncompetitive, small-molecule inhibitor of **MEK1 and MEK2** (mitogen-activated protein kinase kinase) [5] [6]. It acts within the MAPK signaling pathway, which is frequently dysregulated in cancer. The following diagram illustrates this pathway and **pimasertib's** target:



[Click to download full resolution via product page](#)

Interpretation of Clinical Data

- **Modest Efficacy in Selected Populations:** The low ORR values across trials indicate that **pimasertib** has **limited antitumour activity as a single agent and in combination** for broad, unselected solid tumour populations [1] [2].

- **Challenges in Combination Therapy:** While preclinical models suggested synergy when targeting MAPK and PI3K/mTOR pathways simultaneously, clinical results were often disappointing. The combination of **pimasertib** and voxtalisib showed **poor long-term tolerability**, which limited its clinical utility [2]. Similarly, the combination with temsirolimus faced challenges from overlapping toxicities [4].
- **Safety and Tolerability:** The safety profile of **pimasertib** was consistent with other MEK inhibitors. Common treatment-related adverse events included **diarrhoea, fatigue, nausea, increased blood creatine phosphokinase, and ocular events** such as serous retinal detachment [1] [2] [4].

In summary, clinical data indicates that **pimasertib** demonstrated modest objective response rates in clinical trials. Its development appears to have been challenged by limited efficacy in broad populations and significant toxicity in combination regimens.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. A phase I study of the HDM2 antagonist SAR405838 ... [nature.com]
2. A phase Ib dose-escalation and expansion study of the oral ... [nature.com]
3. Phase I/II trial of pimasertib plus gemcitabine in patients with ... [semanticscholar.org]
4. Phase I trial of MEK 1/2 inhibitor pimasertib combined with ... [pmc.ncbi.nlm.nih.gov]
5. Pimasertib, a selective oral MEK1/2 inhibitor [pmc.ncbi.nlm.nih.gov]
6. Pimasertib - an overview | ScienceDirect Topics [sciencedirect.com]

To cite this document: Smolecule. [Pimasertib objective response rate ORR clinical trials]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b519458#pimasertib-objective-response-rate-orr-clinical-trials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com